(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride
Description
(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride (CAS: 194543-22-1) is a heterocyclic organic compound with the molecular formula C₅H₁₃ClN₂OS (molecular weight: 152.62 g/mol). It consists of a six-membered tetrahydrothiopyran ring (sulfur-containing cyclohexane analog) substituted with a hydrazine group at the 4-position, stabilized as a hydrochloride salt. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in forming nitrogen-containing heterocycles, such as pyrazoles and pyridazines .
Key properties include:
Properties
IUPAC Name |
thian-4-ylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVKKLXPZUFGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626697 | |
| Record name | (Thian-4-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-09-1, 337359-79-2 | |
| Record name | Hydrazine, (tetrahydro-2H-thiopyran-4-yl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Thian-4-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (thian-4-yl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride involves several steps. One common method includes the reaction of tetrahydro-2H-thiopyran with hydrazine in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Dihydrochloride (CAS: 1315365-54-8)
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine Dihydrochloride Hydrate (CAS: N/A)
4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride (CAS: 116529-31-8)
- Molecular Formula: C₅H₁₀ClNO₂S
- Key Differences :
- Applications : Utilized in sulfonamide-based drug synthesis, particularly for antibiotics and protease inhibitors .
Structural and Functional Group Analysis
Biological Activity
(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to compile and analyze the available data on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by its unique thiopyran ring structure, which contributes to its biological activity. The molecular formula is C6H12ClN3S, and it features a hydrazine moiety that is critical for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Antimicrobial Activity : It has shown promising results against various microbial strains, potentially through disruption of cell wall synthesis or interference with metabolic processes.
- Antiviral Properties : Research indicates that derivatives of thiopyran compounds exhibit antiviral activities against herpesviruses, suggesting potential applications in treating viral infections.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds.
Case Studies
- Antifungal Activity : In a study examining antifungal properties, derivatives incorporating the tetrahydrothiopyran moiety exhibited significant activity against clinical isolates of Candida spp., with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like nystatin .
- Antiviral Efficacy : A patent revealed that certain derivatives of (Tetrahydro-2H-thiopyran-4-yl)hydrazine demonstrate high efficacy against herpesviruses, with low effective concentrations indicating potential for therapeutic use in herpesvirus infections .
- Anticonvulsant Effects : Research has indicated that compounds with the tetrahydrothiopyran structure possess anticonvulsant properties in animal models, suggesting a mechanism that does not impair motor coordination while providing seizure control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
